1-溴己烷-1,1-d2

描述

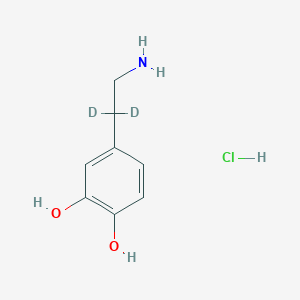

1-Bromohexane-1,1-d2 is a labelled analogue and is intended for use as an internal standard for 1-Bromohexane . It is a very useful synthetic intermediate for pharmaceuticals and organic chemicals . It can be used to react with Mg to prepare Grignard reagents which plays an important role in the formation of carbon-carbon bonds .

Synthesis Analysis

Most 1-bromoalkanes, including 1-Bromohexane, are prepared by free-radical addition of hydrogen bromide to the 1-alkene . These conditions lead to anti-Markovnikov addition, giving the 1-bromo derivative .Molecular Structure Analysis

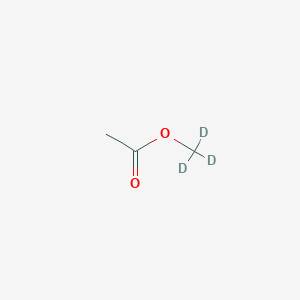

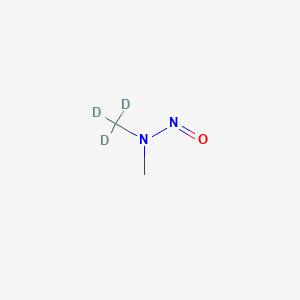

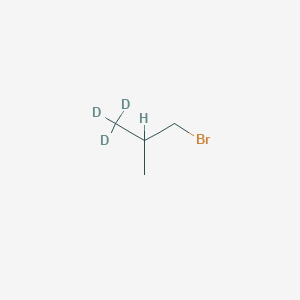

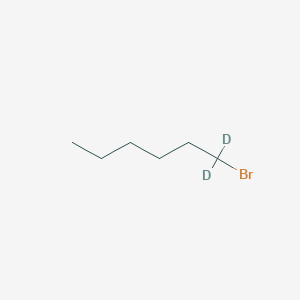

The molecular structure of 1-Bromohexane-1,1-d2 is similar to that of 1-Bromohexane, with the difference being the presence of two deuterium (D) atoms .Chemical Reactions Analysis

1-Bromohexane undergoes reactions expected of simple alkyl bromides. It can form Grignard reagents . It reacts with potassium fluoride to give the corresponding fluorocarbons .Physical And Chemical Properties Analysis

1-Bromohexane is a colorless liquid organohalide . It has a boiling point of 154-158 °C and a density of 1.176 g/mL .科学研究应用

离子液体合成中的高压相平衡

1-溴己烷用于离子液体的合成,特别是在使用二氧化碳合成 1-己基-3-甲基咪唑鎓溴化物 ([HMIm][Br]) 中。这个过程涉及测量和建模高压相平衡,包括二氧化碳溶解度和混合临界点,在 1-溴己烷和 1-甲基咪唑的体系中 (Nwosu, Schleicher, & Scurto, 2009)。

石墨上单层的结构分析

使用低温扫描隧道显微镜分析了在石墨表面形成的 1-溴己烷单层。这项研究有助于理解功能化有机分子在表面的自组装,揭示了静电作用在组装过程中的作用 (Müller, Werblowsky, Florio, Berne, & Flynn, 2005)。

离子液体生产中的汽液平衡

在像 [HMIm][Br] 这样的离子液体可持续合成背景下,1-溴己烷在丙酮中的汽液平衡 (VLE) 已经过研究。这项研究对于优化离子液体生产中的分离过程至关重要 (Minnick & Scurto, 2014)。

致敏研究中的化学物理因素

涉及 1-溴己烷的鼠局部淋巴结试验 (LLNA) 的研究探索了它的致敏潜力以及挥发性和载体效应等各种因素对致敏的影响 (Siegel, Fedorowicz, Butterworth, Law, Anderson, Snyder, & Beezhold, 2009)。

合成和手性表征

涉及溴己烷衍生物的化合物的合成和手性表征已经过研究,有助于理解分子构型及其在天然产物合成中的应用 (De Gussem, Cornelus, Pieters, Van den Bossche, Van der Eycken, Herrebout, & Bultinck, 2013)。

卤代烷的环境归宿

对像 1-溴己烷这样的卤代烷的环境归宿的研究已经进行,评估了天然亲核试剂在决定其环境影响中的重要性。这包括了解 1-溴己烷与硫亲核试剂的反应性 (Haag & Mill, 1988)。

作用机制

Target of Action

1-Bromohexane-1,1-d2, also known as 1-Bromo-1,1-dideuteriohexane, is an organobromine compound . It primarily targets nucleophiles, such as amines or thiols . These nucleophiles are molecules that donate an electron pair to form a chemical bond, playing a crucial role in many biochemical reactions.

Mode of Action

The compound interacts with its targets through a process known as alkylation . In this process, 1-Bromohexane-1,1-d2 reacts with nucleophiles to form covalent bonds . This reaction allows for the introduction of alkyl groups into the target molecule, which can lead to the synthesis of new compounds with desired properties .

Biochemical Pathways

It’s known that the compound can form grignard reagents . Grignard reagents are used in a wide variety of chemical reactions, including the formation of carbon-carbon bonds, which are fundamental in organic chemistry .

Pharmacokinetics

It’s known that the compound is a colorless liquid and insoluble in water , which may influence its absorption and distribution in the body. More research would be needed to fully understand its pharmacokinetic properties.

Result of Action

Given its ability to form grignard reagents and interact with nucleophiles , it can be inferred that the compound may influence a variety of biochemical reactions and potentially lead to the synthesis of new compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromohexane-1,1-d2. For instance, the compound is stable under normal conditions but incompatible with strong oxidizing agents and strong bases . Furthermore, it’s known to be toxic to aquatic life with long-lasting effects , indicating that its release into the environment should be avoided.

安全和危害

生化分析

Biochemical Properties

1-Bromo-1,1-dideuteriohexane undergoes reactions expected of simple alkyl bromides . It can form Grignard reagents , which play an important role in the formation of carbon-carbon bonds. This property allows it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions .

Molecular Mechanism

As an alkylating agent, 1-Bromo-1,1-dideuteriohexane reacts with nucleophiles, such as amines or thiols, to form covalent bonds .

Temporal Effects in Laboratory Settings

It is known that most 1-bromoalkanes are prepared by free-radical addition of hydrogen bromide to the 1-alkene .

Dosage Effects in Animal Models

The lethal dose (LD50) in mice is reported to be 1.226 g/kg .

Metabolic Pathways

It is known that it can form Grignard reagents , which are involved in various metabolic pathways.

属性

IUPAC Name |

1-bromo-1,1-dideuteriohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i6D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDIARAMWBIKFW-NCYHJHSESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。